o-Tolyl chloroformate o-Tolyl chloroformate
Brand Name: Vulcanchem
CAS No.: 19358-42-0
VCID: VC21054241
InChI: InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
SMILES: CC1=CC=CC=C1OC(=O)Cl
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

o-Tolyl chloroformate

CAS No.: 19358-42-0

Cat. No.: VC21054241

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

o-Tolyl chloroformate - 19358-42-0

Specification

CAS No. 19358-42-0
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name (2-methylphenyl) carbonochloridate
Standard InChI InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Standard InChI Key FYFLCWYDZJJMDE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC(=O)Cl
Canonical SMILES CC1=CC=CC=C1OC(=O)Cl

Introduction

Chemical Identity and Properties

Physical and Chemical Characteristics

o-Tolyl chloroformate, registered under CAS No. 19358-42-0, presents as a colorless liquid that exhibits volatile characteristics and significant sensitivity to moisture in ambient air. The compound possesses a molecular formula of C8H7ClO2 with a precise molecular weight of 170.59 g/mol, making it a medium-sized organic molecule with important functional properties. Its IUPAC name, (2-methylphenyl) carbonochloridate, provides insight into its structural composition—a carbonochloridate group connected to a 2-methylphenyl (o-tolyl) moiety. This structure distinguishes it from isomeric compounds where the methyl group occupies different positions on the aromatic ring. The physical properties of o-Tolyl chloroformate, particularly its volatility and moisture sensitivity, necessitate special handling procedures during storage and use to prevent unwanted degradation or hazardous reactions with environmental moisture.

Table 1: Physical and Chemical Properties of o-Tolyl chloroformate

PropertyValue
CAS Number19358-42-0
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
IUPAC Name(2-methylphenyl) carbonochloridate
Physical StateColorless liquid
Standard InChIInChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3

Structural Features and Reactivity

The chemical structure of o-Tolyl chloroformate contains several key elements that determine its reactivity profile and applications in organic synthesis. The presence of the chloroformate group (-OCOCl) creates a highly electrophilic center at the carbonyl carbon, which readily undergoes nucleophilic substitution reactions with various nucleophiles including alcohols, amines, and thiols. The ortho position of the methyl group on the aromatic ring introduces unique steric effects that influence the approach trajectories of incoming nucleophiles, potentially affecting reaction rates compared to other isomeric tolyl chloroformates. The electron-donating properties of the methyl group slightly modify the electronic character of the aromatic ring, which in turn can influence the reactivity of the chloroformate moiety when compared to unsubstituted phenyl chloroformate. These combined structural features create a reagent with distinctive chemical behavior that finds applications in various organic transformations where controlled reactivity and selectivity are desired.

Synthesis Methodologies

Industrial Production Approaches

The industrial synthesis of o-Tolyl chloroformate typically employs methodologies that balance efficiency, safety, and cost-effectiveness for large-scale production. The most common industrial approach involves the direct reaction of o-cresol (2-methylphenol) with phosgene (COCl2) under carefully controlled conditions to minimize hazards associated with the highly toxic phosgene gas. This reaction proceeds through the formation of a carbonyl chloride intermediate that subsequently reacts with the phenolic hydroxyl group to form the desired chloroformate product. Industrial processes often employ specialized equipment designed to handle phosgene safely, including closed systems with appropriate scrubbing mechanisms to neutralize any unreacted phosgene or hydrogen chloride byproducts. Alternative industrial routes may utilize phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate), which present reduced handling hazards while still providing the necessary reactivity for chloroformate formation .

Laboratory Preparation Methods

In laboratory settings, the synthesis of o-Tolyl chloroformate can be achieved through several methodologies that are suitable for smaller-scale preparations or research purposes. One common approach involves the reaction of o-cresol with phosgene in the presence of a base such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride generated during the reaction and promote the formation of the chloroformate product . Laboratory syntheses often employ the Schotten-Baumann reaction conditions, where the reaction is conducted at the interface of aqueous and organic phases to control the reaction rate and minimize side product formation. This approach is performed analogously to traditional Schotten-Baumann procedures and can provide relatively pure products in high yields when properly executed . Researchers may also employ less hazardous phosgene substitutes like triphosgene or diphosgene, which decompose under the reaction conditions to generate phosgene in situ, providing the same chemical reactivity while reducing handling hazards.

Applications in Chemical Research

Role in Protective Group Chemistry

o-Tolyl chloroformate serves as a valuable tool in protective group chemistry, particularly for the temporary protection of amine and alcohol functionalities during complex multi-step syntheses. When reacted with amines, o-Tolyl chloroformate forms o-tolyloxycarbonyl (o-Toc) carbamate derivatives that effectively mask the amine functionality, preventing it from participating in subsequent reactions while allowing selective deprotection under appropriate conditions. The o-Toc protecting group offers distinct advantages in certain synthetic scenarios, as its removal conditions differ from more common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), providing orthogonality in protection-deprotection strategies. This orthogonality is particularly valuable in the synthesis of complex molecules containing multiple amine functionalities that require differential protection. Similarly, when reacted with alcohols, o-Tolyl chloroformate forms carbonate esters that can serve as protective groups for hydroxyl functionalities, again with distinctive deprotection conditions that complement other common alcohol protecting strategies.

Applications in Analytical Chemistry

In the field of analytical chemistry, o-Tolyl chloroformate functions as an effective derivatization agent that enhances the analysis and characterization of various organic compounds. The reaction of o-Tolyl chloroformate with analytes containing nucleophilic functional groups such as amines, alcohols, or thiols produces derivatives with improved properties for chromatographic separation and detection. These derivatized compounds typically exhibit enhanced stability, volatility, or UV absorption characteristics, making them more amenable to analysis by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV spectroscopy. The distinctive o-tolyl group introduced during derivatization can serve as a chromophore that improves UV detection sensitivity or as a structural element that enhances separation on chromatographic columns through specific interactions with stationary phases. Additionally, the molecular weight increase and change in polarity resulting from derivatization with o-Tolyl chloroformate can shift elution times in a predictable manner, aiding in the identification and quantification of complex mixtures of analytes.

Contributions to Polymer Chemistry

In polymer chemistry, o-Tolyl chloroformate plays specialized roles that contribute to the development of polymers with controlled properties and architectures. One significant application involves its use as a chain terminator in controlled radical polymerization processes, where it reacts with propagating polymer chain ends to halt chain growth in a controlled manner. This chain termination capability allows polymer chemists to precisely regulate polymer molecular weight distributions, resulting in materials with more uniform properties for specific applications. The o-tolyloxycarbonyl group introduced at the polymer chain end through this process can serve as a functional handle for subsequent modification reactions, enabling the preparation of end-functionalized polymers for applications in areas such as bioconjugation, surface modification, or block copolymer synthesis. Additionally, o-Tolyl chloroformate can participate in step-growth polymerization processes, reacting with difunctional monomers containing amine or alcohol groups to form polycarbamates or polycarbonates with o-tolyl end groups.

Hazard TypeDescriptionRecommended Precautions
Chemical ReactivityHighly reactive with water and moistureStore in dry conditions with proper sealing; handle in dry atmospheres when possible
Acute ToxicityPotential irritant to skin, eyes, and respiratory systemUse appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat)
CorrosivityMay cause chemical burns upon contactAvoid direct contact; handle with appropriate containment; have eyewash and safety shower available
Environmental HazardPotential aquatic toxicityDispose according to regulations; prevent environmental release; have spill containment materials ready
FlammabilityFlammable liquidKeep away from ignition sources; store in flammable storage cabinet when not in use

Comparative Analysis with Related Compounds

o-Tolyl chloroformate belongs to a family of aryl chloroformates that includes compounds such as phenyl chloroformate, p-tolyl chloroformate, and other substituted phenyl chloroformates, each with distinctive properties based on their structural features. The ortho positioning of the methyl group in o-Tolyl chloroformate differentiates it from its isomers by introducing specific steric and electronic effects that influence its reactivity profile in various chemical transformations. Compared to phenyl chloroformate, which lacks the methyl substituent, o-Tolyl chloroformate typically exhibits slightly reduced reactivity due to the steric hindrance introduced by the ortho-methyl group, potentially leading to higher selectivity in certain reactions with sterically demanding substrates. When compared to p-tolyl chloroformate, where the methyl group occupies the para position relative to the chloroformate functionality, o-Tolyl chloroformate often shows different reaction kinetics and product distributions, particularly in reactions sensitive to steric factors.

Table 3: Comparison of o-Tolyl chloroformate with Related Compounds

CompoundStructureKey Distinguishing FeaturesPrimary Applications
o-Tolyl chloroformateC8H7ClO2 (methyl at ortho position)Steric hindrance from ortho-methyl group; moderate reactivityProtective groups, derivatization agent, polymer termination
p-Tolyl chloroformateC8H7ClO2 (methyl at para position)Less steric influence; electronic effect of para-methylSimilar applications with different kinetic profile
Phenyl chloroformateC7H5ClO2 (no methyl group)Higher reactivity due to absence of methyl groupBroader application in derivatization chemistry
Benzyl chloroformateC8H7ClO2 (different arrangement)Forms Cbz protecting group; different cleavage conditionsWidely used in peptide synthesis and protection strategies

Recent Research Developments

Contemporary research involving o-Tolyl chloroformate continues to expand its applications across multiple fields, revealing new potential uses for this versatile reagent. In medicinal chemistry, researchers are investigating o-Tolyl chloroformate-derived carbamates for their potential biological activities, including enzyme inhibition properties that could lead to new therapeutic agents. The unique structural features of these carbamates, particularly the o-tolyl moiety, may confer specific binding properties with biological targets that differ from those of other carbamate-based compounds. In materials science, polymers modified or terminated with o-tolyl groups through chloroformate chemistry have shown interesting physical, thermal, and mechanical properties that make them candidates for specialized applications in coatings, adhesives, or biomedical materials. Analytical chemistry continues to benefit from the use of o-Tolyl chloroformate as a derivatization agent, with recent developments focusing on improving detection limits, expanding the range of analyzable compounds, and developing more environmentally friendly analytical procedures.

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